1-ethyl-1H-pyrazole-5-sulfonamide
CAS No.: 1339319-92-4
Cat. No.: VC12027455
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339319-92-4 |
|---|---|
| Molecular Formula | C5H9N3O2S |
| Molecular Weight | 175.21 g/mol |
| IUPAC Name | 2-ethylpyrazole-3-sulfonamide |
| Standard InChI | InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
| Standard InChI Key | CLPUWDMYWCEVOG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)S(=O)(=O)N |
| Canonical SMILES | CCN1C(=CC=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1-ethyl-1H-pyrazole-5-sulfonamide is CHNOS, with a molecular weight of 191.21 g/mol. The pyrazole ring consists of two adjacent nitrogen atoms, while the sulfonamide group (-SONH) and ethyl substituent (-CHCH) contribute to its polarity and reactivity. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 300–350°C |
| Density | ~1.45 g/cm³ |
| pKa | ~9.5 (sulfonamide proton) |
| Solubility | Moderate in polar solvents |
The sulfonamide group’s acidity (pKa ~9.5) enables hydrogen bonding and interactions with biological targets, while the ethyl group enhances lipophilicity .
Synthesis and Manufacturing
The synthesis of 1-ethyl-1H-pyrazole-5-sulfonamide typically involves cyclocondensation reactions. A common route includes:
-
Pyrazole Ring Formation: Reacting hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core.
-
Sulfonylation: Introducing the sulfonamide group via reaction with sulfonyl chloride under basic conditions .
For example, 1-ethylpyrazole is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia. Optimization of reaction conditions (e.g., sodium hydroxide as a base, ethanol solvent) achieves yields of 60–75% .
Chemical Reactivity and Functionalization
The compound undergoes characteristic reactions of both pyrazoles and sulfonamides:
-
Nucleophilic Substitution: The sulfonamide group participates in alkylation or acylation reactions, enabling derivatization for drug discovery .
-
Electrophilic Aromatic Substitution: The pyrazole ring’s electron-deficient nature facilitates halogenation or nitration at the 4-position.
-
Redox Reactions: Oxidation of the sulfonamide group yields sulfonic acids, while reduction is less common due to the stable S=O bonds.
These reactions underpin its utility in synthesizing bioactive derivatives, such as antitumor agents and carbonic anhydrase inhibitors .
Biological Activity and Mechanisms
1-Ethyl-1H-pyrazole-5-sulfonamide exhibits promising biochemical activity, particularly as an enzyme inhibitor:
Antibacterial Activity
As a sulfonamide derivative, it competitively inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts dihydrofolate production, impairing DNA replication and cell division . Studies on analogous compounds show MIC values of 2–8 µg/mL against E. coli and S. aureus.
Antiproliferative Effects
Pyrazole-sulfonamide hybrids demonstrate antiproliferative activity against cancer cell lines. For instance, derivatives bearing trimethylpyrazole motifs inhibit U937 lymphoma cells with IC values of 12–45 µM . While direct data on 1-ethyl-1H-pyrazole-5-sulfonamide is limited, structural analogs suggest similar potential via apoptosis induction and cell cycle arrest .
Carbonic Anhydrase Inhibition
The sulfonamide moiety chelates zinc ions in carbonic anhydrase isoforms, making it a candidate for treating glaucoma and epilepsy . Molecular docking studies predict strong binding affinity (K < 100 nM) for CA-II and CA-IX .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for antimicrobial and anticancer agents. Modifications at the 4-position (e.g., chloro, methyl groups) enhance target selectivity and pharmacokinetic profiles .
Agrochemicals
Its reactivity enables synthesis of herbicides and fungicides. Sulfonamide derivatives disrupt fungal ergosterol biosynthesis and plant amino acid metabolism.
Material Science
Functionalized pyrazole-sulfonamides act as ligands in coordination polymers, with applications in gas storage and catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume